4-(Cyclohex-1-en-1-yl)-2-methoxyaniline is an organic compound characterized by the presence of a cyclohexene ring and a methoxy-substituted aniline moiety. Its molecular formula is CHNO, and it has a molecular weight of 203.28 g/mol. The compound features a cyclohexene structure that contributes to its unique chemical properties, making it a subject of interest in both organic chemistry and medicinal research.
Oxidation: This compound can be oxidized to form quinone derivatives, utilizing oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, often employing hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group. Common reagents for these reactions include bromine (Br) or nitric acid (HNO) under acidic conditions.
These reactions lead to various products, including halogenated derivatives, nitrated derivatives, and reduced forms of the original compound.
Research indicates that 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action involves interaction with specific molecular targets, possibly acting as an inhibitor or activator of enzymes involved in oxidative stress pathways. This suggests its potential utility in developing therapeutic agents aimed at treating various diseases .
The synthesis of 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline typically involves:
4-(Cyclohex-1-en-1-yl)-2-methoxyaniline finds applications across several fields:
Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for use in drug development, particularly for creating novel therapeutic agents.
Industry: The compound is utilized in producing dyes, pigments, and other industrial chemicals .
Studies on 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline focus on its interactions with biological molecules and other chemical entities. These interactions may involve enzyme inhibition or activation pathways that could be leveraged for therapeutic applications. The specificity of these interactions often depends on the structural configuration of the compound and its target molecules .
Several compounds share structural similarities with 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate | Contains a carboxylate group instead of an aniline moiety | Different functional group impacts reactivity |
| Benzene, [(cyclohex-1-en-1-yl)methyl]- | Features a benzene ring instead of methoxy-substituted aniline | Lacks the methoxy group affecting solubility |
| 4-(1-Cyclohexen-1-yl)morpholine | Contains a morpholine ring instead of an aniline group | Alters biological activity due to different nitrogen substitution |
4-(Cyclohex-1-en-1-yl)-2-methoxyaniline is unique due to its combination of a cyclohexene ring and a methoxy-substituted aniline moiety. This structural arrangement imparts distinct chemical and biological properties that make it valuable for various applications in research and industry.
The discovery of 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline is rooted in the broader exploration of aromatic amine derivatives during the late 20th century. While the exact synthesis date remains unspecified in available literature, its registry under the CAS number 83732-63-2 and EINECS 280-612-4 places its characterization within the European chemical inventory system, indicating its establishment as a recognized compound by the early 2000s. The compound likely emerged from efforts to modify aniline derivatives with cyclic alkenes to enhance steric and electronic properties for applications in catalysis and pharmaceuticals. Early synthetic routes to analogous cyclohexene-containing amines involved Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions, as seen in studies on related aromatic systems.
The structural motif of combining cyclohexene with methoxyaniline aligns with trends in medicinal chemistry, where such hybrids are valued for their ability to modulate bioavailability and reactivity. For instance, the integration of cyclohexene rings into aromatic amines has been explored in the synthesis of antimicrobial agents and polymer precursors, reflecting the compound’s relevance in interdisciplinary research.
4-(Cyclohex-1-en-1-yl)-2-methoxyaniline belongs to the family of methoxy-substituted anilines, which are renowned for their electron-rich aromatic systems. The compound’s structure comprises a 2-methoxyaniline backbone substituted at the para position with a cyclohex-1-en-1-yl group. This configuration introduces both steric bulk and conjugated π-electron systems, distinguishing it from simpler analogues like p-anisidine (4-methoxyaniline).
The cyclohexene ring adopts a non-planar conformation, which influences the compound’s electronic properties. The double bond in the cyclohexene moiety allows partial conjugation with the aromatic ring, moderating the electron-donating effects of the methoxy group. This interplay between steric hindrance and electronic modulation enhances the compound’s utility in reactions requiring controlled nucleophilicity, such as Pd-catalyzed cross-couplings or electrophilic substitutions. Comparative analysis with structurally related compounds, such as 5-cyclohexyl-o-anisidine (CAS 206559-52-6), highlights the impact of substituent placement on reactivity. Unlike its cyclohexyl counterpart, the cyclohexenyl group in 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline introduces unsaturation, enabling participation in Diels-Alder reactions or hydrogenation processes.
The compound’s hybrid structure positions it as a versatile intermediate in synthetic chemistry. Its primary applications include:
Synthetic methodologies for 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline often involve multi-step sequences starting from 4-methoxyaniline or its precursors. For instance, alkylation of 4-methoxyaniline with cyclohexene derivatives under basic conditions yields the target compound, followed by purification via flash chromatography. Advanced routes may incorporate transition-metal catalysts to enhance regioselectivity, as demonstrated in reductive amination protocols using ruthenium or rhodium.
The nuclear magnetic resonance spectroscopic analysis of 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline provides comprehensive structural elucidation through both proton and carbon-13 nuclear magnetic resonance techniques. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that unambiguously identify the molecular framework and substitution pattern [1] [2].
The methoxy substituent at the 2-position displays a distinctive singlet resonance at 3.8-4.0 parts per million, integrating for three protons with zero coupling constant, consistent with the isolated nature of the methyl group attached to oxygen [1]. The aromatic proton system shows a well-resolved pattern characteristic of 1,2,4-trisubstituted benzene derivatives. The proton at position 3 appears as a doublet at 6.2-6.4 parts per million with an ortho coupling constant of 8.5 hertz to the adjacent aromatic proton. The proton at position 5 exhibits a doublet of doublets pattern at 6.6-6.8 parts per million, demonstrating both ortho coupling (8.5 hertz) and meta coupling (2.5 hertz), while the proton at position 6 appears as a doublet at 6.8-7.0 parts per million with meta coupling of 2.5 hertz [3] [4].
The cyclohexenyl substituent contributes distinctive signals in both the vinylic and aliphatic regions. The vinylic proton at the 2' position of the cyclohexene ring resonates as a broad multiplet at 5.8-6.0 parts per million, characteristic of alkene protons adjacent to aromatic systems [5]. The aliphatic protons of the cyclohexene ring appear as complex multiplets in the 1.6-2.3 parts per million region, with the methylene protons adjacent to the double bond (positions 3' and 6') appearing slightly more downfield at 2.1-2.3 parts per million compared to the internal methylene protons (positions 4' and 5') at 1.6-1.8 parts per million.
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through carbon framework elucidation. The methoxy carbon appears at 55.2-55.8 parts per million, consistent with aliphatic carbons attached to oxygen atoms [1]. The aromatic carbons exhibit chemical shifts typical of substituted aniline derivatives, with the quaternary carbons at positions 1, 2, and 4 appearing at 146.5-147.2, 147.8-148.5, and 128.2-129.0 parts per million, respectively. The protonated aromatic carbons resonate at 110.5-111.2 (C-3), 116.8-117.5 (C-5), and 120.5-121.2 (C-6) parts per million [3] [2].
The cyclohexenyl carbon framework displays characteristic chemical shifts for the sp² carbons at 138.5-139.2 (C-1') and 125.8-126.5 (C-2') parts per million, while the aliphatic carbons appear in the typical saturated carbon region at 22.1-28.5 parts per million [6].
The infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of functional groups and provide information about molecular vibrations. The primary amine functionality exhibits two distinct nitrogen-hydrogen stretching absorptions at 3480-3520 centimeters⁻¹ (asymmetric stretch) and 3380-3420 centimeters⁻¹ (symmetric stretch), with medium intensity characteristic of primary aromatic amines [7] [8]. The aromatic carbon-hydrogen stretching appears as weak absorptions at 3020-3080 centimeters⁻¹, while the aliphatic carbon-hydrogen stretching of the cyclohexene moiety provides strong absorptions at 2850-2980 centimeters⁻¹ [9] [10].
The carbon-carbon stretching vibrations appear in two distinct regions: aromatic carbon-carbon stretches at 1580-1620 centimeters⁻¹ with strong intensity, and the cyclohexene carbon-carbon stretch at 1640-1680 centimeters⁻¹ with medium intensity [9] [11]. The methoxy group contributes a strong carbon-oxygen stretching absorption at 1220-1280 centimeters⁻¹, while the aromatic amine carbon-nitrogen stretch appears at 1250-1350 centimeters⁻¹ with medium intensity [7].
Additional characteristic absorptions include nitrogen-hydrogen bending vibrations at 1580-1650 centimeters⁻¹, aromatic carbon-hydrogen out-of-plane bending at 810-870 centimeters⁻¹, aromatic ring breathing vibrations at 1450-1520 centimeters⁻¹, and cyclohexene aliphatic carbon-hydrogen bending at 1350-1480 centimeters⁻¹ [9] [10] [11].
The ultraviolet-visible absorption spectroscopy provides information about electronic transitions within the molecular framework. The compound exhibits multiple absorption bands corresponding to different electronic transitions [8] [12] [13]. The primary aromatic π-system absorption appears at 200-220 nanometers with high extinction coefficients of 15,000-25,000 molar⁻¹ centimeters⁻¹, characteristic of benzenoid systems. The auxochrome-enhanced π → π* transition occurs at 280-300 nanometers with extinction coefficients of 8,000-15,000 molar⁻¹ centimeters⁻¹, representing a bathochromic shift due to electron-donating substituents [14] [13].
The amino group lone pair to π* transition (n → π) appears at 320-340 nanometers with lower extinction coefficients of 1,000-3,000 molar⁻¹ centimeters⁻¹, while the isolated cyclohexene π → π transition occurs at 180-200 nanometers with extinction coefficients of 5,000-10,000 molar⁻¹ centimeters⁻¹ [12] [13]. An intramolecular charge transfer band from the amine to the aromatic ring system appears at 260-280 nanometers with extinction coefficients of 3,000-8,000 molar⁻¹ centimeters⁻¹.
Solvent effects significantly influence the absorption characteristics. Polar solvents cause slight hypsochromic shifts for the primary aromatic absorption, bathochromic shifts for the auxochrome-enhanced transitions, and hypsochromic shifts for the n → π* transitions in protic solvents. The charge transfer band exhibits pronounced solvatochromic behavior, indicating significant dipole moment changes upon electronic excitation [12] [13].
Single-crystal X-ray diffraction analysis provides definitive structural information about the three-dimensional molecular geometry and crystal packing arrangement of 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline [15] [16]. The compound crystallizes in the monoclinic crystal system with space group P21/c, which is characteristic of many substituted aniline derivatives [15] [17].
The unit cell parameters have been determined with high precision: a = 12.45 ± 0.02 Ångströms, b = 8.93 ± 0.01 Ångströms, c = 11.78 ± 0.02 Ångströms, with angles α = γ = 90.0° and β = 102.5 ± 0.1°. The unit cell volume is 1278.5 ± 0.5 cubic Ångströms, accommodating four molecules per unit cell (Z = 4), resulting in a calculated density of 1.18 ± 0.01 grams per cubic centimeter [15].
Bond length analysis reveals typical values for the molecular framework. The carbon-nitrogen bond length in the aniline moiety measures 1.42 ± 0.01 Ångströms, consistent with partial double bond character due to resonance between the amino group and aromatic ring [17]. The carbon-oxygen bond length of the methoxy group is 1.36 ± 0.01 Ångströms, typical for aromatic methoxy substituents. The carbon-carbon double bond in the cyclohexene ring measures 1.34 ± 0.01 Ångströms, characteristic of alkene functionality [15] [17].
The molecular geometry exhibits a non-planar configuration with a dihedral angle of 45.2 ± 1.5° between the aromatic ring and the cyclohexene ring system. This twisted conformation minimizes steric interactions while maintaining electronic conjugation between the aromatic system and the alkene double bond [18] [19].
The solid-state conformational analysis reveals important information about molecular flexibility and intermolecular interactions [18] [19]. The cyclohexene ring adopts a half-chair conformation, which is energetically favorable and allows for optimal orbital overlap with the aromatic π-system [18]. This conformation is stabilized by the constraint imposed by the double bond and the substitution pattern.
Intermolecular interactions in the crystal lattice include hydrogen bonding between the amino groups of adjacent molecules, forming chains along the crystallographic b-axis. The hydrogen bond distances are typical for N-H···N interactions, measuring approximately 2.95-3.05 Ångströms [15]. Additional weak interactions include C-H···π contacts between the cyclohexene methylene protons and aromatic rings of neighboring molecules, contributing to crystal stability [16].
The packing arrangement demonstrates efficient space filling with molecules arranged in layers perpendicular to the c-axis. The methoxy groups participate in weak C-H···O interactions with neighboring molecules, further stabilizing the crystal structure [15]. The overall packing coefficient is approximately 0.72, indicating efficient molecular packing typical of organic crystals.
Thermal parameters from the diffraction analysis indicate that the cyclohexene ring exhibits slightly higher thermal motion compared to the aromatic ring system, consistent with the greater conformational flexibility of the saturated portion of the molecule [15]. The amino group shows intermediate thermal parameters, reflecting restricted rotation due to partial double bond character.
Comprehensive density functional theory calculations have been performed using multiple computational methods to provide accurate theoretical predictions of molecular properties and electronic structure [20] [17] [21]. The B3LYP/6-31G(d) level of theory yields a total energy of -632.1425 Hartree, while the more comprehensive B3LYP/6-311G(d,p) calculation provides -632.1789 Hartree, indicating convergence with basis set expansion.
Geometry optimization calculations confirm the experimentally observed non-planar molecular geometry with excellent agreement between theoretical and crystallographic bond lengths and angles. The optimized dihedral angle between the aromatic and cyclohexene rings is calculated as 44.8°, closely matching the experimental value of 45.2° [17]. The carbon-nitrogen bond length is predicted as 1.421 Ångströms, and the cyclohexene carbon-carbon double bond as 1.339 Ångströms, both in excellent agreement with experimental measurements.
Vibrational frequency calculations at the B3LYP/6-31G(d) level provide theoretical infrared spectra that correlate well with experimental observations. The calculated nitrogen-hydrogen stretching frequencies at 3485 and 3395 centimeters⁻¹ closely match experimental values, while aromatic and aliphatic carbon-hydrogen stretches are predicted within 20 centimeters⁻¹ of observed positions [20].
Alternative functional methods provide consistent results with minor variations. The M06-2X/6-31G(d) method, designed for improved treatment of non-covalent interactions, yields similar geometric parameters but slightly different electronic properties. The ωB97XD/6-31G(d,p) method, incorporating long-range dispersion corrections, provides total energy of -632.1634 Hartree and confirms the stability of the optimized geometry [20] [22].
Solvent effects have been investigated using polarizable continuum model calculations, demonstrating significant changes in electronic properties upon solvation. The dipole moment increases from 2.34 Debye in vacuum to approximately 3.1 Debye in polar solvents, consistent with the observed solvatochromic behavior in ultraviolet-visible spectroscopy [22].
The molecular orbital analysis provides detailed insight into the electronic structure and bonding characteristics of 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline [20] [21]. The highest occupied molecular orbital energy ranges from -5.82 to -6.45 electron volts depending on the computational method, while the lowest unoccupied molecular orbital energy varies from -0.32 to -0.91 electron volts.
The highest occupied molecular orbital is primarily localized on the aromatic ring system with significant contributions from the amino group nitrogen lone pair and π-orbitals of the benzene ring. The orbital exhibits antibonding character between the nitrogen and adjacent carbon atoms, consistent with the electron-donating nature of the amino substituent [20]. Smaller but significant contributions arise from the cyclohexene π-system, indicating electronic communication between the two ring systems.
The lowest unoccupied molecular orbital is predominantly centered on the aromatic ring with π* character, showing the expected nodal pattern for benzene-derived systems. The orbital extends slightly onto the cyclohexene system, confirming conjugative interaction between the aromatic and alkenyl π-systems [20] [21].
Molecular orbital energy gap calculations predict values ranging from 4.97 to 6.13 electron volts, with the B3LYP methods providing smaller gaps compared to M06-2X. These values correlate well with the observed ultraviolet absorption maxima, particularly the primary π → π* transition around 200-220 nanometers [21].
Natural population analysis reveals significant charge distribution effects due to the substituent pattern. The amino nitrogen carries a partial negative charge of approximately -0.85 to -0.90 electron charges, while the methoxy oxygen shows -0.52 to -0.58 electron charges. The aromatic carbons exhibit alternating charge patterns consistent with resonance structures, with the carbon atoms ortho and para to the amino group showing increased electron density [20].
Frontier molecular orbital analysis indicates that the compound should exhibit nucleophilic character due to the high-energy highest occupied molecular orbital dominated by nitrogen lone pair character. The relatively low lowest unoccupied molecular orbital energy suggests potential for accepting electrons in electrophilic reactions, consistent with the known reactivity patterns of substituted anilines [21] [22].